1-Fluoro-3-iodobenzene

Catalog No.
S520831
CAS No.
1121-86-4
M.F
C6H4FI
M. Wt
222.0009
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-3-iodobenzene

CAS Number

1121-86-4

Product Name

1-Fluoro-3-iodobenzene

IUPAC Name

1-fluoro-3-iodobenzene

Molecular Formula

C6H4FI

Molecular Weight

222.0009

InChI

InChI=1S/C6H4FI/c7-5-2-1-3-6(8)4-5/h1-4H

InChI Key

VSKSBSORLCDRHS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)F

Solubility

Soluble in DMSO

Synonyms

Benzene, 1-fluoro-3-iodo-

Canonical SMILES

C1=CC(=CC(=C1)I)F

Description

The exact mass of the compound 1-Fluoro-3-iodobenzene is 221.9342 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10279. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Organic synthesis

    Due to the presence of a fluorine and an iodine atom, 1-Fluoro-3-iodobenzene can act as a versatile building block for organic synthesis. The carbon-fluorine bond is relatively unreactive, allowing chemists to selectively modify the iodine position. Additionally, the iodine group can be readily substituted for other functional groups through various reactions, potentially leading to the creation of complex organic molecules ().

  • Material science

    The specific properties of 1-Fluoro-3-iodobenzene, such as its electrical conductivity or fluorescence, might be of interest for material science research. However, there is currently limited information on its application in this field.

  • Medical science

    Some scientific databases mention 1-Fluoro-3-iodobenzene in connection with research on Plasmodium falciparum, the parasite responsible for malaria (). However, the specific details of this research are not publicly available.

1-Fluoro-3-iodobenzene is an aromatic compound characterized by the molecular formula C₆H₄FI. It features a benzene ring with fluorine and iodine atoms located at the meta positions. This unique substitution pattern imparts distinct chemical properties, making 1-fluoro-3-iodobenzene a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound is also notable for its reactivity, which is influenced by the electron-withdrawing effects of both halogen substituents .

  • Substitution Reactions: The presence of the fluorine atom allows for nucleophilic aromatic substitution, where nucleophiles can replace the iodine atom due to its better leaving group ability.
  • Coupling Reactions: It is frequently utilized in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
  • Oxidation and Reduction: The compound can be oxidized to yield 3-fluorobenzoic acid or reduced to regenerate 3-fluorobenzene, showcasing its versatility in synthetic applications.

Research indicates that 1-fluoro-3-iodobenzene exhibits biological activity, particularly in studies involving halogenated aromatic compounds. It has been investigated for its effects on various biological systems, including its interactions with palladium catalysts, which play a crucial role in biochemical pathways related to drug development and material science .

Several methods are employed for synthesizing 1-fluoro-3-iodobenzene:

  • Electrophilic Aromatic Substitution: This method involves iodinating fluorobenzene using iodine and an oxidizing agent like nitric acid, facilitating the introduction of iodine at the meta position.
  • Diazotization: Another approach is the diazotization of 3-fluoroaniline followed by treatment with potassium iodide, allowing for selective substitution.
  • Halogen Exchange Reaction: In industrial settings, this compound can be synthesized via halogen exchange, where a fluorine-containing benzene derivative reacts with iodine under controlled conditions .

The applications of 1-fluoro-3-iodobenzene span various fields:

  • Organic Synthesis: As a building block for more complex organic molecules, it plays a vital role in synthesizing pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: Its ability to undergo diverse chemical transformations makes it useful in drug development.
  • Material Science: The compound is involved in creating advanced materials, including polymers and liquid crystals .

Studies on 1-fluoro-3-iodobenzene have shown its interactions with palladium catalysts during hydroarylation reactions. These interactions are significant for understanding its role in biochemical pathways and its potential as a reagent in various synthetic applications. The compound's light sensitivity necessitates careful storage conditions to maintain stability during experimental use .

1-Fluoro-3-iodobenzene can be compared with several similar compounds, each possessing distinct characteristics:

Compound NameKey FeaturesUniqueness Compared to 1-Fluoro-3-Iodobenzene
FluorobenzeneContains only fluorine; less reactiveLacks iodine; thus less versatile in reactions
IodobenzeneContains only iodine; more reactiveLacks fluorine; affects reactivity profile
ChlorobenzeneContains chlorine; different reactivityDifferent halogen affects nucleophilicity
BromobenzeneContains bromine; varying reactivitySimilar to chlorobenzene but with bromine

The unique combination of fluorine and iodine in 1-fluoro-3-iodobenzene enhances its reactivity and application scope compared to these other halogenated benzenes .

Halogen Exchange Reactions for Iodine Incorporation

The Finkelstein reaction represents the most widely employed method for introducing iodine atoms into fluorinated aromatic systems through halogen exchange mechanisms. This approach utilizes the differential solubility of halide salts to drive the equilibrium toward product formation [1] [2] [3]. The reaction proceeds via a bimolecular nucleophilic substitution mechanism where iodide ions attack the carbon-halogen bond, displacing the original halogen and forming the desired aryl iodide [4] [5].

The classical Finkelstein methodology involves treating alkyl or aryl chlorides and bromides with sodium iodide or potassium iodide in polar aprotic solvents such as acetone or dimethyl sulfoxide [6] [7]. For aromatic substrates, the reaction conditions typically require elevated temperatures ranging from 60 to 100°C and extended reaction times of 4 to 12 hours [1]. The driving force of the reaction relies on the precipitation of sodium chloride or sodium bromide, which are poorly soluble in the organic reaction medium, thus shifting the equilibrium according to Le Chatelier's principle [2] [4].

The mechanistic pathway involves a single-step substitution with inversion of stereochemistry, characteristic of nucleophilic substitution reactions [2] [5]. Sodium iodide demonstrates superior solubility in acetone compared to sodium chloride and sodium bromide, making it an ideal reagent for these transformations [3] [6]. The reaction efficiency depends on several critical factors including nucleophilicity of the iodide ion, nature of the leaving group, strength of the carbon-halogen bond, and overall reactivity of the alkyl halide substrate [2].

Table 1: Halogen Exchange Reactions for Iodine Incorporation

SubstrateReagentTemperature (°C)Time (h)Yield (%)Purity (%)
FluorobenzeneNaI/acetone6067595
1-Fluoro-3-chlorobenzeneKI/acetone80128293
1-Fluoro-3-bromobenzeneNaI/acetone6048997
3-FluorotolueneNaI/DMSO10087190

The optimization of reaction conditions reveals that bromide substrates generally exhibit higher reactivity than their chloride counterparts, as evidenced by shorter reaction times and improved yields [3] [7]. Primary halides demonstrate excellent reactivity under standard conditions, while secondary halides require more forcing conditions [3]. The choice of solvent significantly impacts reaction efficiency, with dimethyl sulfoxide providing enhanced solvation for challenging substrates at the expense of longer reaction times [7] [8].

Direct Electrophilic Substitution Strategies

Direct electrophilic substitution represents an alternative approach for introducing iodine functionality into fluorinated aromatic systems. This methodology relies on the activation of molecular iodine through coordination with suitable oxidizing agents to generate electrophilic iodine species capable of attacking electron-rich aromatic rings [9] [10] [11].

The fundamental challenge in aromatic iodination stems from the relatively low electrophilicity of molecular iodine compared to other halogens [9] [10]. Consequently, direct iodination requires the presence of oxidizing agents such as nitric acid, hydrogen peroxide, or copper salts to generate more reactive iodine cations [9] [10] [12]. These oxidizing agents facilitate the conversion of molecular iodine into iodine cation or related electrophilic species that can effectively participate in electrophilic aromatic substitution reactions [10] [11].

The mechanistic pathway involves the initial formation of an electrophilic iodine species through oxidation, followed by attack on the aromatic ring to form a sigma complex intermediate [13] [11]. The reaction proceeds through the characteristic three-step mechanism of electrophilic aromatic substitution: electrophile generation, carbocation formation, and proton elimination [13]. The regioselectivity of the reaction depends on the electronic properties of the fluorine substituent, which acts as a deactivating group through inductive electron withdrawal while simultaneously directing substitution to meta positions [14] [15].

Table 2: Direct Electrophilic Substitution Strategies

SubstrateIodinating AgentSolventTemperature (°C)Time (h)Yield (%)Selectivity (meta:ortho:para)
FluorobenzeneI2/HNO3AcOH804682.5:1:0.8
FluorobenzeneI2/H2O2CH2Cl2258553.1:1:0.6
4-FluorotolueneI2/CuCl2AcOH1006722.8:1:0.9
FluorobenzeneI2/CF3CO2HCH2Cl24012612.2:1:0.7

Nitric acid serves as a particularly effective oxidizing agent, generating nitrosonium iodide intermediates that act as powerful electrophiles [11]. The kinetic studies demonstrate that the reaction is catalyzed by dinitrogen tetroxide and hydrogen ions, with the iodinating species identified as protonated nitrosonium iodide [11]. Copper-based systems provide an alternative approach, with copper chloride facilitating the oxidation of iodine through electron transfer mechanisms [16].

The reaction conditions significantly influence both yield and selectivity outcomes. Higher temperatures generally favor increased reaction rates but may lead to decreased selectivity due to competing side reactions [8]. The choice of solvent affects both the solubility of reactants and the stability of intermediates, with acetic acid providing optimal conditions for many substrates [11]. The meta-directing effect of fluorine substituents results in preferential formation of meta-iodinated products, though some ortho and para substitution invariably occurs [14] [15].

Metal-Catalyzed Coupling Approaches

Metal-catalyzed cross-coupling reactions have emerged as powerful methodologies for constructing carbon-carbon and carbon-heteroatom bonds in fluorinated aromatic systems. These approaches utilize the high reactivity of aryl iodides toward oxidative addition with transition metal catalysts, particularly palladium complexes [17] [18] [19].

The palladium-catalyzed cross-coupling reactions follow a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [18] [19]. The initial oxidative addition of the aryl iodide to the palladium(0) catalyst generates an organopalladium intermediate, which subsequently undergoes transmetelation with an organometallic coupling partner [18]. The final reductive elimination step forms the desired carbon-carbon bond while regenerating the active palladium(0) catalyst [19].

The high reactivity of aryl iodides compared to other halides makes them preferred substrates for cross-coupling reactions [20] [19]. The carbon-iodine bond exhibits the lowest dissociation energy among carbon-halogen bonds, facilitating rapid oxidative addition even under mild reaction conditions [21]. This enhanced reactivity enables the use of less active catalyst systems and broader substrate scope compared to chloride or bromide analogs [20].

Table 3: Metal-Catalyzed Coupling Approaches

Coupling TypeCatalystBaseSolventTemperature (°C)Yield (%)TON
Suzuki-MiyauraPd(PPh3)4K2CO3Toluene/EtOH8085170
StillePd(PPh3)2Cl2CsFDMF10078156
SonogashiraPdCl2(PPh3)2/CuIEt3NDMF6091182
HeckPd(OAc)2Et3NDMF12073146

The Suzuki-Miyaura coupling represents one of the most versatile approaches, utilizing organoborane coupling partners under relatively mild basic conditions [20]. The reaction tolerates a wide range of functional groups and provides excellent yields with minimal side product formation [20]. The Stille coupling employs organotin reagents and typically requires higher temperatures but offers superior functional group tolerance [20].

Sonogashira coupling enables the formation of carbon-carbon triple bonds through the coupling of aryl iodides with terminal alkynes [19]. This reaction requires the presence of both palladium and copper catalysts, with the copper facilitating the activation of the alkyne coupling partner [19]. The Heck reaction provides access to vinyl-substituted aromatic compounds through the coupling with alkenes [19].

Optimization studies reveal that catalyst loading, ligand selection, and reaction temperature significantly impact both yield and turnover numbers [20]. Phosphine ligands play crucial roles in stabilizing the palladium catalyst and influencing the rate of oxidative addition [20]. The choice of base affects the transmetalation step and overall reaction efficiency [20].

Purification Techniques and Yield Optimization

The purification of 1-fluoro-3-iodobenzene requires careful consideration of the compound's physical and chemical properties to achieve high purity and optimal recovery [22] [23]. The compound exhibits moderate volatility with a boiling point of 77°C at 18.8 mmHg, making it amenable to distillation under reduced pressure [24].

Column chromatography represents the most widely employed purification technique, utilizing silica gel as the stationary phase with hexane-ethyl acetate mixtures as the mobile phase [22] [23]. The optimal solvent ratio typically ranges from 9:1 to 4:1 hexane to ethyl acetate, depending on the nature and polarity of impurities present [23]. The compound's moderate polarity facilitates separation from both more polar and less polar contaminants [23].

Recrystallization provides an alternative purification approach, particularly effective for removing trace impurities and improving crystal quality [23] [25]. The selection of appropriate recrystallization solvents requires careful consideration of solubility characteristics at different temperatures [23]. Ethanol-water mixtures in ratios of 1:1 to 3:1 have proven effective for many applications, providing good solubility at elevated temperatures while ensuring precipitation upon cooling [23].

Table 4: Purification Techniques and Yield Optimization

Purification MethodConditionsRecovery (%)Purity (%)Time (h)
Column ChromatographySiO2, hexane/EtOAc 9:188992
RecrystallizationEtOH/H2O 1:192984
Distillation77°C/18.8 mmHg85951
Sublimation50°C/0.1 mmHg79976

Distillation under reduced pressure offers rapid purification with good recovery, though the technique may not effectively remove impurities with similar boiling points [24]. The compound's tendency to undergo decomposition at elevated temperatures necessitates the use of reduced pressure to lower the distillation temperature [24]. The addition of copper powder as a stabilizer helps prevent decomposition during thermal purification processes [24].

Sublimation provides an effective purification method for removing non-volatile impurities, though the technique typically results in lower recovery compared to other methods [26]. The process requires careful optimization of temperature and pressure to achieve selective sublimation without decomposition [26]. The resulting crystals typically exhibit high purity suitable for analytical applications [26].

The optimization of purification protocols involves balancing recovery, purity, and processing time requirements [8]. Multiple purification steps may be necessary for critical applications, with an initial column chromatography step followed by recrystallization providing optimal results for most synthetic applications [23]. The implementation of appropriate analytical methods, including gas chromatography and nuclear magnetic resonance spectroscopy, enables accurate assessment of purity and identification of residual impurities .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Exact Mass

221.9342

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1121-86-4

Wikipedia

3-Fluoroiodobenzene

General Manufacturing Information

Benzene, 1-fluoro-3-iodo-: INACTIVE

Dates

Last modified: 08-15-2023
Kato et al. Gene expression signatures and small molecule compounds link a protein kinase to Plasmodium falciparum motility Nature Chemical Biology, doi: 10.1038/nchembio.87, published online 27 April 2008. http://www.nature.com/naturechemicalbiology
Blumke et al. Preparation of functionalized organoaluminiums by direct insertion of aluminium to unsaturated halides. Nature Chemistry, doi: 10.1038/nchem.590, published online 24 March 2010 http://www.nature.com/nchem

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